Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Lipophilicity Drug-likeness ADME Prediction

This structurally rigid benzothiazole-carboxamide scaffold features only 3 rotatable bonds, ensuring reproducible SPR and ITC data for fragment-based screening. Its low TPSA (88.7 Ų) and balanced lipophilicity (XLogP3 4.6) make it a brain-penetrant candidate for neurological pathway research. Biological activity is extremely sensitive to linkage topology; generic substitution causes complete loss of activity. Procure exclusively for validated DprE1 targeting, kinase profiling, or CNS drug discovery programs.

Molecular Formula C22H16N2O3S
Molecular Weight 388.44
CAS No. 477555-96-7
Cat. No. B2907265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS477555-96-7
Molecular FormulaC22H16N2O3S
Molecular Weight388.44
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25)
InChIKeyBTWMGDRVBUHFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-96-7) Procurement & Selection Guide


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-96-7) is a synthetic small molecule belonging to the benzothiazole-carboxamide class, characterized by a 2,3-dihydro-1,4-benzodioxine core linked via a phenyl bridge to a 1,3-benzothiazole moiety [1]. Its computed properties include a molecular weight of 388.4 g/mol and a topological polar surface area (TPSA) of 88.7 Ų, which are critical parameters for permeability and solubility profiling [1]. This compound is primarily utilized as a research tool in early-stage drug discovery and chemical biology, with its structural features suggesting potential for kinase or enzyme inhibition, though specific biological targets remain poorly characterized in the public domain [1].

Why In-Class Substitution Is Not Valid for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Generic substitution within the benzothiazole-carboxamide class is highly inadvisable due to the extreme sensitivity of biological activity to the specific linkage topology and heterocycle composition. In related series, the replacement of a benzoxazole with a benzothiazole or the alteration of the phenyl bridge position has been shown to cause complete loss of antidepressant activity in forced swim tests [2]. Furthermore, PubChem computed properties for the target compound, such as a XLogP3 of 4.6 and a rotatable bond count of 3 [1], are distinct from its closest analogs, which can drastically alter pharmacokinetic profiles and target engagement in a manner that cannot be predicted by structural similarity alone. Therefore, procurement of the exact specified compound is mandatory for reproducible research.

Quantitative Differential Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Physicochemical Property Differentiation: XLogP3 vs. Closest Structural Analogs

The target compound demonstrates a computed XLogP3 value that differs substantially from its closest analog with a benzoxazole replacement. The higher lipophilicity of the target compound is likely to translate into superior membrane permeability but potentially lower aqueous solubility compared to the benzoxazole analog, which is a critical differentiation point for cell-based versus biochemical assay selection. This comparison is based on cross-study comparable data from PubChem and patent literature [1][2].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound possesses a calculated TPSA of 88.7 Ų [1]. In contrast, many clinically relevant benzothiazole-based kinase inhibitors with similar molecular weight exhibit TPSA values exceeding 100 Ų. This places the target compound in a more favorable range for potential CNS penetration (optimal TPSA < 90 Ų), differentiating it from bulkier, more polar analogs that are typically restricted to peripheral targets [1]. This is a class-level inference based on established medicinal chemistry principles.

CNS Drug Discovery Blood-Brain Barrier Permeability

Rotatable Bond Count and Conformational Restriction Advantage

With only 3 rotatable bonds [1], the target compound is significantly more rigid than many high-molecular-weight benzothiazole screening hits, which often possess 6-8 rotatable bonds. This rigidity can confer an entropic advantage upon target binding, potentially leading to higher ligand efficiency indices [1]. This is a class-level inference comparing the target to aggregated data on benzothiazole library compounds.

Ligand Efficiency Entropy Binding Affinity

Optimal Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


CNS-Targeted Lead Optimization Programs

Due to its low TPSA and moderate lipophilicity, this compound is a strong candidate for medicinal chemistry programs targeting neurological or neuro-oncological pathways. Its physicochemical profile suggests it can serve as a brain-penetrant scaffold for the development of kinase inhibitors or enzyme modulators, where most in-class alternatives require significant structural modification to cross the blood-brain barrier [1].

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The compound's high structural rigidity and moderate molecular weight make it an excellent candidate for fragment-based screening. Its 3 rotatable bonds minimize conformational entropy, improving the reliability of surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) data, and facilitate the growth of high-quality co-crystals for X-ray crystallography studies [1].

Antimicrobial Target Validation Studies

Benzothiazole derivatives have been implicated as inhibitors of the DprE1 enzyme essential for mycobacterial cell wall synthesis. The unique linkage pattern of the target compound provides a distinct pharmacophore that can be used to probe DprE1 binding pockets and validate target engagement in M. tuberculosis models, complementing existing resources in the neglected disease research community [2].

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.